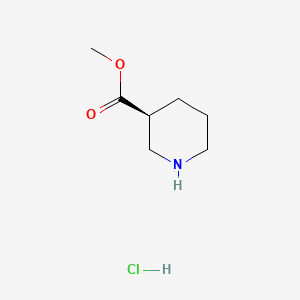

(S)-Methyl piperidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (3S)-piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQZKNAQDKIGGZ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720996 | |

| Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164323-84-6 | |

| Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3S)-piperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-Methyl Piperidine-3-Carboxylate Hydrochloride (CAS 164323-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl piperidine-3-carboxylate hydrochloride, with a CAS number of 164323-84-6, is a chiral piperidine derivative that serves as a crucial building block in the field of medicinal chemistry.[1] Its stereospecific nature makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of anticonvulsants and enzyme inhibitors.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in the development of targeted therapeutics, with a focus on its application in the modulation of the GABAergic and c-Met signaling pathways.

Chemical Structure and Properties

This compound is the hydrochloride salt of the (S)-enantiomer of methyl piperidine-3-carboxylate. The presence of the chiral center at the C3 position of the piperidine ring is a key feature, influencing its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related free base and acid forms is presented in the table below. The hydrochloride salt form generally enhances the compound's solubility and bioavailability.[1]

| Property | Value | Source |

| CAS Number | 164323-84-6 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| IUPAC Name | methyl (3S)-piperidine-3-carboxylate;hydrochloride | [1] |

| InChI Key | BQQZKNAQDKIGGZ-RGMNGODLSA-N | [1] |

| SMILES | COC(=O)[C@H]1CCCNC1.Cl | |

| Appearance | Solid | |

| Melting Point | 254 °C (decomposes) for (S)-(+)-3-Piperidinecarboxylic acid | |

| Optical Rotation | [α]/D +3.0 to +6.5° (c = 1 in H₂O) for (S)-(+)-3-Piperidinecarboxylic acid | |

| Topological Polar Surface Area | 38.3 Ų (for free base) | [2][3] |

| Predicted LogP | -0.3 (for free base) | [2][3] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the piperidine ring protons, the methyl ester protons, and the amine proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorption bands for the N-H bond (as an ammonium salt), C-H bonds, the C=O of the ester, and C-O bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the esterification of (S)-piperidine-3-carboxylic acid. A general, representative protocol is outlined below.

Experimental Workflow for Synthesis

References

An In-depth Technical Guide to (S)-Methyl piperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Methyl piperidine-3-carboxylate hydrochloride, a key chiral intermediate in medicinal chemistry. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in biological pathways, making it an essential resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a chiral piperidine derivative valued for its stereospecific applications in the synthesis of complex pharmaceutical agents.[1] Its hydrochloride salt form is specifically designed to enhance solubility and bioavailability.[1]

A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| CAS Number | 164323-84-6 | [1] |

| Physical Form | Solid | [3][4] |

| Solubility | Enhanced solubility in aqueous solutions due to its hydrochloride salt form. | [1] |

Experimental Protocols

The synthesis and characterization of this compound are critical for ensuring purity and proper stereochemistry for its use as a building block in drug development.

A common and effective method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.

-

Reaction Overview: The synthesis involves the reaction of (S)-piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is followed by the formation of the hydrochloride salt.

-

Protocol:

-

Reaction Setup: Combine (S)-piperidine-3-carboxylic acid (1 equivalent) with an excess of methanol (e.g., 10 equivalents).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 8 hours) to drive the esterification to completion.

-

Workup: After cooling, neutralize the excess acid with a suitable base, such as sodium bicarbonate (NaHCO₃), until the pH is neutral.

-

Extraction: Extract the methyl ester product from the aqueous solution using an organic solvent like ethyl acetate.

-

Hydrochloride Salt Formation: Bubble dry hydrogen chloride (HCl) gas through a solution of the purified ester in an anhydrous solvent, such as diethyl ether, to precipitate the desired this compound salt.[1]

-

Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The workflow for this synthesis is outlined in the diagram below.

To confirm the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl ester group.[5]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak corresponding to the free base.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the C=O stretch of the ester and the N-H stretch of the secondary amine hydrochloride.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring the stereochemical purity required for its applications.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block in the development of various therapeutic agents, including anticonvulsants and enzyme inhibitors.[1] Derivatives of this compound have been particularly noted for their interaction with neurotransmitter systems.

One of the key mechanisms of action involves the inhibition of GABA transporters.[1] Specifically, derivatives have shown inhibitory activity against the mouse GABA transporter 4 (mGAT4), which is responsible for the reuptake of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) from the synaptic cleft.[1] By inhibiting this transporter, these compounds can increase the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a critical target for the development of treatments for neurological disorders like epilepsy and anxiety.[1]

The signaling pathway affected by this mechanism is depicted below.

References

- 1. This compound|CAS 164323-84-6 [benchchem.com]

- 2. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility of (S)-Methyl piperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-Methyl piperidine-3-carboxylate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining the solubility and other key physicochemical properties of this compound. Additionally, it presents a qualitative understanding of its solubility characteristics and visual workflows to aid in experimental design.

Introduction to this compound

This compound is a chiral piperidine derivative that serves as a valuable intermediate in medicinal and organic chemistry. Its hydrochloride salt form is specifically designed to enhance properties such as solubility and bioavailability, which are critical for its application in drug development. Understanding the solubility of this compound is fundamental for its use in various research and development stages, from initial screening to formulation.

Qualitative Solubility Profile

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold-standard for this determination.[1][2][3][4]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., purified water, phosphate-buffered saline at a specific pH). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1][4]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the suspension through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Prepare a series of dilutions of the clear, saturated solution with the solvent. Analyze these dilutions and a set of calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]

-

Calculation: Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve, accounting for any dilutions made. This concentration represents the thermodynamic solubility.

3.2. Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution under specific conditions. This is typically a higher-throughput method.[1][7][8][9]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[1][7][9][10]

-

Assay Plate Preparation: Dispense small volumes of the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation and Detection: Mix the contents of the wells and incubate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[1] The formation of a precipitate can be detected by various methods, including:

-

Nephelometry: Measures the scattering of light by undissolved particles.[1][7][8]

-

UV-Spectroscopy: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[5][7]

-

Turbidimetry: Measures the loss of light intensity due to scattering by particles.[2]

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or as the concentration in the clear filtrate.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows and the chemical principles governing solubility can aid in understanding and implementation. The following diagrams are provided in the DOT language for use with Graphviz.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: pH-Dependent Solubility of a Hydrochloride Salt.

Conclusion

While direct quantitative solubility data for this compound is sparse, this guide provides the necessary framework for researchers to determine this critical parameter. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, scientists can generate reliable data to inform their research and development activities. The provided workflows offer a visual guide to these processes, ensuring a systematic and effective approach to characterizing the solubility of this important chemical intermediate.

References

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-Methyl piperidine-3-carboxylate hydrochloride and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral synthetic building block primarily utilized in medicinal chemistry for the synthesis of more complex and biologically active molecules.[1] This guide focuses on the potential mechanisms of action of compounds derived from this piperidine scaffold, as direct pharmacological data on the title compound itself is limited.

Introduction

This compound is a versatile chiral piperidine derivative valued for its role as a key intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] The piperidine ring is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. This technical guide elucidates the potential mechanisms of action of molecules synthesized from the this compound core, focusing on several key therapeutic areas where such derivatives have shown significant promise. These areas include neuroscience, oncology, and inflammatory diseases.

Potential Mechanisms of Action

The inherent structural features of the piperidine core from this compound allow for its elaboration into potent and selective modulators of various biological targets. The principal mechanisms of action for its derivatives are detailed below.

Rationale: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Inhibition of GATs, particularly GAT1, increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for epilepsy and is being explored for anxiety disorders and neuropathic pain.[2][3] Piperidine-3-carboxylic acid (nipecotic acid) is a known GAT inhibitor, and derivatives of (S)-Methyl piperidine-3-carboxylate are designed to create more potent and selective GAT inhibitors.[4]

Quantitative Data for Piperidine-based GAT Inhibitors:

| Compound | Target | Assay Type | Value | Reference |

| Tiagabine | human GAT-1 | [³H]-GABA uptake inhibition | IC₅₀ = 0.07 µM | [3] |

| NNC-711 | human GAT-1 | [³H]-GABA uptake inhibition | IC₅₀ = 0.04 µM | [3] |

| BPDBA | human BGT-1 | [³H]-GABA uptake inhibition | Selective for BGT-1 | [5] |

| (2RS,4RS)-39c | mouse GAT4 | [³H]-GABA uptake inhibition | pIC₅₀ = 5.36 | [4] |

| 50a | mouse GAT2 | [³H]-GABA uptake inhibition | pIC₅₀ = 5.43 | [4] |

Experimental Protocol: GABA Transporter Uptake Assay

This protocol is a generalized procedure for measuring the inhibition of GABA uptake in cells expressing a specific GABA transporter subtype.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human GAT subtype of interest (e.g., GAT1).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve the desired final concentrations.

-

Assay Procedure:

-

Seed the cells in a 96-well microplate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7]

Signaling Pathway: GABAergic Synapse

Caption: Simplified GABAergic synapse showing GABA reuptake by GAT and its inhibition.

Rationale: The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[8] The piperidine scaffold is a common feature in many SERT ligands, and derivatives of (S)-Methyl piperidine-3-carboxylate can be synthesized to achieve high affinity and selectivity for SERT.[9]

Quantitative Data for Piperidine-based SERT Ligands:

| Compound | Target | Assay Type | Value | Reference |

| Paroxetine | human SERT | [³H]-Paroxetine binding | K_d = 0.14 nM | [8] |

| Fluoxetine Derivative 1 | SERT | [³H]-Paroxetine binding | K_i = 2-400 nM | [9] |

| Compound 18 | 5-HT1A/SERT | Radioligand binding | High affinity for both | [10] |

Experimental Protocol: Serotonin Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for SERT.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing human SERT or from brain tissue (e.g., rat cerebral cortex).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, the radioligand ([³H]-paroxetine), and either the test compound, vehicle, or a saturating concentration of a known SERT ligand for non-specific binding determination.

-

Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ value and subsequently the inhibition constant (K_i) using the Cheng-Prusoff equation.[8][11]

Signaling Pathway: Serotonergic Synapse

Caption: Serotonergic synapse illustrating 5-HT reuptake via SERT and its inhibition.

Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[12] In the context of cancer, IDO1 expression by tumor cells or immune cells in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of effector T cells and promotes an immunosuppressive environment, allowing tumors to evade immune surveillance.[12] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immunity.[13] Piperidine-containing structures have been explored as scaffolds for IDO1 inhibitors.

Quantitative Data for IDO1 Inhibitors:

| Compound | Target | Assay Type | Value | Reference |

| Epacadostat | human IDO1 | Cell-based assay | IC₅₀ = 12 nM | [12] |

| Epacadostat | human IDO1 | Enzyme assay | IC₅₀ = 70 nM | [14] |

| Compound 3a | IDO1 | Hela cell-based assay | IC₅₀ = 0.75 µM | [15] |

Experimental Protocol: IDO1 Enzyme Inhibition Assay

This protocol outlines a cell-based assay to measure IDO1 inhibition by quantifying the production of kynurenine.

-

Cell Culture and IDO1 Induction:

-

Seed a suitable human cancer cell line (e.g., SK-OV-3 or HeLa) in a 96-well plate.

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for approximately 24 hours.[16]

-

-

Compound Treatment:

-

Remove the induction medium and add fresh medium containing serial dilutions of the test compound. Include vehicle and no-inhibitor controls.

-

-

Incubation and Sample Collection:

-

Incubate the plate for 24-48 hours.

-

Collect the cell culture supernatant.

-

-

Kynurenine Measurement:

-

Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.

-

Incubate at 50°C to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated proteins.

-

Quantify the kynurenine concentration in the clear supernatant using HPLC-UV or a colorimetric method with p-dimethylaminobenzaldehyde (p-DMAB).[16][17]

-

-

Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the IC₅₀ value.[16]

Signaling Pathway: IDO1-Mediated Immune Suppression

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay: Binding affinity towards serotonin transporter (SERT) by using [3H]paroxetine as radioligand (CHEMBL808141) - ChEMBL [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ups, downs and new trends of IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Piperidine Derivatives: A Comprehensive Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged structural motif, prominently featured in a vast array of natural products and clinically approved pharmaceuticals.[1] Its inherent conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry. The stereochemistry of substituents on the piperidine ring is often a critical determinant of biological activity, influencing binding affinity, selectivity, and pharmacokinetic properties.[2][3] This in-depth technical guide explores the diverse biological activities of chiral piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support drug discovery and development efforts.

Diverse Biological Activities of Chiral Piperidine Derivatives

Chiral piperidine derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[4][5]

Anticancer Activity

Piperidine-containing compounds exhibit a variety of anticancer mechanisms, including the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[6][7] The cytotoxic potential of these derivatives against various human cancer cell lines is often evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of potency.[8][9]

Table 1: Anticancer Activity of Chiral Piperidine Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 16 | 786-0 | Renal Cancer | 0.4 | [9] |

| Compound 16 | HT29 | Colon Cancer | 4.1 | [9] |

| Compound 1 | PC-3 | Prostate Cancer | 6.3 | [9] |

| Compound 25 | PC-3 | Prostate Cancer | 6.4 | [9] |

| Compound 19 | HepG2 | Liver Cancer | 9.38 | [5] |

| Compound 16 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 17.5 | [9] |

| Compound 22 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 19.8 | [9] |

| Compound 25 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 23.3 | [9] |

| Compound 16 | MCF7 | Breast Cancer | 26.2 | [9] |

| Compound 22 | NCI-H460 | Non-Small Cell Lung Cancer | 26.3 | [9] |

| Piperidine Complex | A549 | Lung Cancer | 32.43 | [10] |

| Compound 22 | U251 | Glioma | 58.2 | [9] |

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many CNS-active drugs, particularly those targeting dopamine and sigma receptors.[8][11] Radioligand binding assays are crucial for determining the binding affinity (Ki) of these compounds, providing insights into their potency and selectivity.[8][12]

Table 2: CNS Receptor Binding Affinity of Chiral Piperidine Derivatives

| Compound | Receptor Target | Radioligand | Ki (nM) | Reference |

| Compound 12c | σ1 | [3H]Pentazocine | 0.7 | [12] |

| Compound 12a | σ1 | [3H]Pentazocine | 1.2 | [12] |

| Compound 6a | D3 Dopamine | [3H]Spiperone | 1.4 ± 0.21 | [13] |

| Compound 1 | σ1 | --INVALID-LINK---pentazocine, [3H]DTG | 3.2 ± 0.5 | [8] |

| Compound 25a | σ1 | [3H]Pentazocine | 3.6 | [12] |

| Compound 25b | σ1 | [3H]Pentazocine | 5.5 | [12] |

| Compound 13 | hD4 | Not Specified | 5.2 | [14] |

| Compound 25c | σ1 | [3H]Pentazocine | 7.1 | [12] |

| 14a | σ1 | [3H]Pentazocine | 8.1 | [12] |

| Compound 3 | σ1 | --INVALID-LINK---pentazocine, [3H]DTG | 8.9 ± 0.7 | [8] |

| 13g | σ1 | [3H]Pentazocine | 37 | [12] |

| 14d | σ1 | [3H]Pentazocine | 52 | [12] |

| 8w | D4 | [3H]N-methylspiperone | 165 | [11] |

| 6a | 5-HT1A | Not Specified | 199 | [13] |

| 14e | D4 | [3H]N-methylspiperone | 169 | [12] |

| 8s | D4 | [3H]N-methylspiperone | 319 | [11] |

| 14e | σ1 | [3H]Pentazocine | 388 | [12] |

| Compound 2 | σ1 | --INVALID-LINK---pentazocine, [3H]DTG | 434 ± 35 | [8] |

| 12a | D4 | [3H]N-methylspiperone | 860 | [12] |

| 8g | D4 | [3H]N-methylspiperone | 1,040 | [11] |

| 13f | σ1 | [3H]Pentazocine | 1,283 | [12] |

| 8d | D4 | [3H]N-methylspiperone | 1,980 | [11] |

Antimicrobial Activity

Piperidine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[15][16][17] The minimum inhibitory concentration (MIC), determined by methods like broth microdilution, is a key parameter for assessing their antimicrobial efficacy.[2][17][18]

Table 3: Antimicrobial Activity of Chiral Piperidine Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Bacillus subtilis | 0.75 | [17] |

| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria (S. aureus, E. faecalis, Bacillus sp.) | 1-5 | |

| Compound 6 | Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus | 1.5 | [17] |

| Compound 5 | E. coli, M. luteus, S. aureus, B. cereus | 1.5 | [17] |

| Compound 1a | E. coli | 8 | [2] |

| Compound 1a | Bacillus subtilis | 10 | [2] |

| Compound 1a | Staphylococcus aureus | 12 | [2] |

Antiviral Activity

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with different stages of the viral life cycle.[4][6][19] The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication.[6]

Table 4: Antiviral Activity of Chiral Piperidine Derivatives

| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |

| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 | [6] |

| Derivative (29) | HIV-1 (wild-type) | MT-4 | 0.030 ± 0.0035 | [20] |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine | [4][6] |

| FZJ13 | HIV-1 | Not Specified | Comparable to 3TC | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of chiral piperidine derivatives are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21][22][23]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the piperidine derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired treatment period (e.g., 48-72 hours).[21]

-

MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[21]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[21][23]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: General experimental workflow for the MTT cytotoxicity assay.

Radioligand Binding Assay for CNS Receptors

Radioligand binding assays are a sensitive method for determining the affinity (Ki) of compounds for specific receptors, such as dopamine and sigma receptors.[8][24][25][26]

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions containing the receptor of interest from cultured cells or tissue homogenates.[24]

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]Spiperone for dopamine receptors), and varying concentrations of the unlabeled chiral piperidine derivative (competitor) in an appropriate assay buffer.[27]

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour) to allow binding to reach equilibrium.[27]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[24]

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[24]

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[27]

Caption: General workflow for a competitive radioligand binding assay.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][28][29]

Protocol:

-

Compound Preparation: Dissolve the chiral piperidine derivatives in a suitable solvent like DMSO to create a stock solution. Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Signaling Pathways Modulated by Chiral Piperidine Derivatives

The biological effects of many chiral piperidine derivatives are mediated through their interaction with specific intracellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[30][31][32] Several piperidine-containing compounds have been developed as inhibitors of this pathway.[31]

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[6][33][34] Certain piperidine derivatives, such as the curcumin analog EF24, have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[33]

Caption: Inhibition of the NF-κB signaling pathway by a piperidine analog.

This technical guide provides a foundational overview of the biological activities of chiral piperidine derivatives, supported by quantitative data and detailed experimental protocols. The versatility of the piperidine scaffold continues to make it a highly attractive starting point for the design of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of more potent and selective drug candidates.

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. benchchem.com [benchchem.com]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nwmedj.org [nwmedj.org]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. academicjournals.org [academicjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 21. benchchem.com [benchchem.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-Methyl piperidine-3-carboxylate hydrochloride

(S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role in drug discovery, with a focus on its interaction with the GABAergic system.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of (S)-nipecotic acid. The hydrochloride form enhances its stability and solubility in aqueous solutions.

| Property | Value | Source |

| CAS Number | 164323-84-6 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of (S)-piperidine-3-carboxylic acid or through reductive amination pathways.

Method 1: Fischer Esterification of (S)-Piperidine-3-carboxylic acid

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (S)-piperidine-3-carboxylic acid (1 equivalent) in methanol (10 equivalents).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) to the suspension while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux at 65°C and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Hydrochloride Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then treat with a solution of HCl gas in diethyl ether to precipitate the hydrochloride salt.

-

Purification: The resulting solid can be purified by recrystallization.

| Parameter | Value |

| Starting Material | (S)-piperidine-3-carboxylic acid |

| Reagents | Methanol, Sulfuric acid, HCl in diethyl ether |

| Reaction Time | 8 hours |

| Temperature | 65°C (Reflux) |

Method 2: Reductive Amination

Stereoselective synthesis can also be achieved through reductive amination protocols. This method involves the reaction of a suitable aldehyde with an amine, followed by reduction.

Conceptual Experimental Protocol:

-

Imine Formation: React (S)-piperidine-3-carbaldehyde (90% enantiomeric excess) with methyl glycinate in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2 equivalents), to the reaction mixture at a controlled temperature of 0-25°C to minimize epimerization.

-

Reaction Time: Allow the reaction to proceed for approximately 12 hours.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the product is purified using column chromatography.

-

Hydrochloride Salt Formation: The purified ester is then converted to its hydrochloride salt.

| Parameter | Value |

| Starting Aldehyde | (S)-piperidine-3-carbaldehyde (90% ee) |

| Amine | Methyl glycinate |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) |

| Reaction Time | 12 hours |

| Isolated Yield | 68% |

| Final Enantiomeric Excess | 88% |

The data in the table is based on a scaled-down adaptation of a similar synthesis.[1]

Synthesis via Hydrolysis of 3-Piperidine Formamides

An industrial-scale method involves the hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid, which also facilitates chiral resolution.

Experimental Protocol:

-

Reaction Setup: Add 500 g of 3-piperidine formamide hydrochloride (with 75.1% S-configuration) to 2000 mL of concentrated hydrochloric acid (35% w/w).

-

Reaction Conditions: Heat the mixture to 60-65°C and maintain for 3 hours.

-

Crystallization and Filtration: Cool the reaction solution to 15-20°C and stir for 6 hours to allow for crystallization. The solid is collected by suction filtration.

-

Neutralization and Esterification: The resulting (S)-piperidine-3-carboxylic acid hydrochloride is then neutralized and esterified using the Fischer esterification method described above.

| Parameter | Value |

| Starting Material | 3-piperidine formamide hydrochloride (75.1% S) |

| Reagent | Concentrated Hydrochloric Acid (35% w/w) |

| Reaction Time | 3 hours |

| Temperature | 60-65°C |

| Final Enantiomeric Excess | 99.6% |

The data in the table is from an example protocol for the precursor synthesis.[1][2]

Biological Activity and Mechanism of Action

This compound and its derivatives are of significant interest due to their biological activities, primarily as inhibitors of the GABA transporter 1 (GAT1).

Role in the GABAergic Synapse

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. After its release into the synaptic cleft, its action is terminated by reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). GAT1 is the predominant neuronal GABA transporter.

By inhibiting GAT1, derivatives of (S)-Methyl piperidine-3-carboxylate can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key strategy for the development of anticonvulsant and anxiolytic drugs.

Experimental Workflows

The biological activity of (S)-Methyl piperidine-3-carboxylate derivatives as GAT1 inhibitors is typically assessed using in vitro GABA uptake assays.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the GAT1 transporter.

Characterization Data

Detailed characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data

¹H NMR (401 MHz, D₂O): [2]

-

δ 3.34 (dd, J=12.6, 3.6Hz, 1H)

-

δ 3.29-3.19 (m, 1H)

-

δ 3.15–2.98 (m, 2H)

-

δ 2.66–2.55 (m, 1H)

-

δ 2.06–1.96 (m, 1H)

-

δ 1.95–1.82 (m, 1H)

-

δ 1.82–1.63 (m, 2H)

Note: The methyl ester protons would appear as a singlet, typically around 3.7 ppm, but are not explicitly listed in this particular dataset for the precursor acid.

Applications in Drug Discovery

This compound is a key starting material for the synthesis of a wide range of pharmaceutical agents. Its chiral nature is particularly important for developing enantiomerically pure drugs, which often exhibit improved efficacy and safety profiles.

Key Therapeutic Areas:

-

Anticonvulsants: As a precursor to GAT1 inhibitors, it is used in the development of drugs for epilepsy.

-

Anxiolytics: Enhanced GABAergic signaling can have anxiolytic effects, making this compound relevant for anxiety disorder research.

-

Other CNS Disorders: The GABAergic system is implicated in numerous neurological and psychiatric conditions, and modulators of this system are continuously being explored for new therapeutic applications.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided synthetic routes, biological context, and experimental workflows serve as a starting point for further investigation and application of this versatile chemical entity.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[5] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[6]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balance can be finely tuned through substitution, allowing medicinal chemists to optimize a drug's solubility and ability to cross biological membranes.[4][5]

-

Metabolic Stability: The piperidine ring is generally metabolically stable. However, functionalization at positions adjacent to the nitrogen can be susceptible to oxidation. Strategic modifications, such as the use of spirocyclic bioisosteres, can enhance metabolic stability.[4]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating their versatility across a wide range of therapeutic areas.[1][7]

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a mainstay in the development of drugs targeting the CNS.[6][8]

-

Antipsychotics: Haloperidol, a butyrophenone derivative, is a classic example of a piperidine-containing antipsychotic used in the treatment of schizophrenia and other psychotic disorders.[9][10]

-

Opioid Analgesics: The piperidine core is central to the pharmacophore of potent analgesics like fentanyl and its analogs, which are powerful µ-opioid receptor agonists.[11][12][13]

-

Alzheimer's Disease: Donepezil, a reversible inhibitor of acetylcholinesterase, features a piperidine moiety and is a first-line treatment for Alzheimer's disease.[14][15]

Oncology

Piperidine derivatives have emerged as crucial scaffolds in the development of targeted cancer therapies.[11][16] They can modulate key signaling pathways that are often dysregulated in cancer.

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in tumor cell proliferation, survival, and metastasis. Several piperidine-containing compounds have been identified as potent STAT3 inhibitors.[3][16]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival that is frequently overactive in cancer. A number of piperidine-containing drugs have been developed to target this pathway.[17][18]

-

NF-κB Inhibition: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is linked to cancer. Piperine, a natural alkaloid containing a piperidine ring, has been shown to inhibit the NF-κB pathway.[19][20]

Infectious Diseases

The piperidine scaffold is also found in a number of antimicrobial agents.

-

Antibacterial Agents: Various synthetic piperidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22]

-

Antifungal Agents: Certain piperidin-4-one thiosemicarbazone derivatives have shown promising antifungal activity.[21]

Data Presentation: Quantitative Structure-Activity Relationships

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the ring. The following tables summarize quantitative data for several classes of piperidine-containing compounds.

Table 1: Antibacterial Activity of Piperidin-4-one Derivatives [21]

| Compound | R | R' | S. aureus ATCC 6538 MIC (µg/mL) | E. coli ATCC 8739 MIC (µg/mL) | B. subtilis MTCC 441 MIC (µg/mL) |

| 1a | CH₃ | N(CH₃)₂ | 12 | 8 | 10 |

| 2a | CH₃ | OCH₃ | 15 | 12 | 14 |

Table 2: Antimicrobial Activity of Piperidine and Pyrrolidine Substituted Halogenobenzene Derivatives [23]

| Compound | S. aureus ATCC 25923 MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) | E. coli ATCC 11230 MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3 | 64 | 128 | 256 | 64 |

| 5 | 64 | 64 | 128 | 32 |

| 6 | 32 | 32 | 64 | 32 |

| 7 | 64 | 128 | 256 | 64 |

| Ampicillin | 0.5 | 1 | 4 | - |

| Fluconazole | - | - | - | 128 |

Table 3: Growth Inhibition of Androgen-Negative Human Prostate Cancer Cells (DU145) by σ₁ Ligands [24]

| Compound | σ₁ Affinity Kᵢ (nM) | Cytotoxicity IC₅₀ (µM) |

| 20a | 2.0 ± 0.4 | 5.8 ± 0.6 |

| 21a | 1.9 ± 0.2 | 6.5 ± 0.7 |

| 22a | 2.1 ± 0.3 | 6.2 ± 0.5 |

| NE-100 | 0.8 ± 0.1 | 13.7 ± 1.3 |

| S1RA | 19 ± 2 | 11.2 ± 1.1 |

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by piperidine-containing drugs.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.

References

- 1. multispaninc.com [multispaninc.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Discovery of a novel diphenyl piperidinone-naphthoquinone STAT3 inhibitor as chemoimmunotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | Semantic Scholar [semanticscholar.org]

- 9. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 15. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 19. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of (S)-Nipecotic Acid Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (S)-nipecotic acid methyl ester hydrochloride. This chiral piperidine derivative is a key intermediate in medicinal chemistry, primarily utilized in the development of anticonvulsants and enzyme inhibitors due to its structural relation to nipecotic acid, a known GABA uptake inhibitor.[1] This document outlines its chemical and physical properties, detailed experimental protocols for its analysis, and its primary biological context.

Chemical and Physical Properties

(S)-Nipecotic acid methyl ester hydrochloride is a solid compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[2][3][4] Its hydrochloride salt form enhances its solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties of (S)-Nipecotic Acid Methyl Ester Hydrochloride and Related Compounds

| Property | (S)-Nipecotic Acid Methyl Ester Hydrochloride | (S)-(+)-Nipecotic Acid | Isonipecotic Acid Methyl Ester Hydrochloride |

| Molecular Formula | C₇H₁₄ClNO₂ | C₆H₁₁NO₂ | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol [2] | 129.16 g/mol | 179.65 g/mol |

| Appearance | White to off-white solid[3] | Solid | Solid |

| Melting Point | Data not available | 254 °C (decomposes) | 160-161 °C |

| Optical Rotation | Data not available | +4.5° (c=5, H₂O) | Not applicable |

| Solubility | Soluble in water[1] | Data not available | Data not available |

Spectroscopic and Analytical Characterization

Table 2: Spectroscopic Data for the Characterization of Piperidine-3-Carboxylic Acid Derivatives

| Technique | Expected Observations for (S)-Nipecotic Acid Methyl Ester Hydrochloride |

| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a broad signal for the amine proton (which may exchange with D₂O). The chemical shifts and coupling constants will be indicative of the chair conformation of the piperidine ring. |

| ¹³C NMR | A signal for the ester carbonyl carbon (~170-175 ppm), a signal for the methyl ester carbon (~52 ppm), and signals for the piperidine ring carbons (typically in the range of 20-60 ppm). |

| FT-IR | A strong absorption band for the ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹, C-H stretching bands for the piperidine ring and methyl group around 2800-3000 cm⁻¹, and a broad absorption for the N-H stretch of the hydrochloride salt around 2400-2800 cm⁻¹. |

| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z = 144.10) after loss of HCl. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group. |

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of (S)-nipecotic acid methyl ester hydrochloride.

Synthesis: Acid-Catalyzed Esterification of (S)-Nipecotic Acid

A common method for the synthesis of (S)-nipecotic acid methyl ester hydrochloride is the direct esterification of (S)-nipecotic acid.[1]

-

Reaction Setup : Suspend (S)-nipecotic acid (1 equivalent) in methanol (10-20 equivalents).

-

Acid Catalyst : Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 0.1 equivalents) or thionyl chloride (SOCl₂), to the mixture at 0 °C.

-

Reaction Conditions : Stir the reaction mixture at reflux (approximately 65 °C) for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : After completion, cool the reaction mixture and neutralize it with a suitable base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Hydrochloride Salt Formation : Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

-

Isolation : Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Chiral Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric excess of the final product.

-

Chiral Stationary Phase : Utilize a chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).

-

Mobile Phase : A typical mobile phase for the separation of piperidine derivatives is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol.[5] For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.

-

Detection : Use a UV detector, typically at a wavelength where the compound or a derivatized form absorbs.

-

Sample Preparation : Dissolve a small amount of the sample in the mobile phase.

-

Analysis : Inject the sample onto the HPLC system and compare the retention times of the enantiomers to those of known standards.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). Deuterium oxide (D₂O) is often used for hydrochloride salts to observe the exchange of the acidic N-H proton.

-

¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Spectroscopy : Obtain a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy : For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.

Biological Context and Signaling Pathway

(S)-Nipecotic acid and its derivatives are primarily known as inhibitors of the GABA transporter 1 (GAT1).[6][7] GAT1 is a membrane protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells. By inhibiting GAT1, (S)-nipecotic acid methyl ester hydrochloride increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is the basis for the anticonvulsant properties of related compounds.

Caption: Inhibition of GABA Transporter 1 (GAT1) by (S)-Nipecotic Acid Methyl Ester HCl.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of (S)-nipecotic acid methyl ester hydrochloride.

Caption: Synthetic Workflow for (S)-Nipecotic Acid Methyl Ester Hydrochloride.

Caption: Analytical Workflow for the Characterization of (S)-Nipecotic Acid Methyl Ester Hydrochloride.

References

- 1. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]

- 2. (S)-3-Piperidinecarboxylic acid methyl ester HCl [cymitquimica.com]

- 3. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE | 164323-84-6 [amp.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic and Synthetic Profile of (S)-Methyl piperidine-3-carboxylate HCl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative that serves as a crucial building block in medicinal and organic chemistry. Its stereospecific nature makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including anticonvulsants and enzyme inhibitors.[1] This technical guide provides an in-depth look at the spectroscopic data, synthesis, and analytical workflow for this compound, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1] |

| CAS Number | 164323-84-6 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| ~3.70 | s | -OCH₃ |

| ~3.0-3.5 | m | Piperidine ring protons (axial & equatorial) adjacent to N |

| ~2.5-2.9 | m | Piperidine ring proton at C3 |

| ~1.5-2.2 | m | Piperidine ring protons at C4, C5 |

| ~9.0-10.0 | br s | N-H (as hydrochloride salt) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| ~173 | C=O (ester) |

| ~52 | -OCH₃ |

| ~45-55 | Piperidine ring carbons adjacent to N (C2, C6) |

| ~40 | Piperidine ring carbon at C3 |

| ~25-30 | Piperidine ring carbons (C4, C5) |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2400-2700 | N-H stretch (ammonium salt) |

| ~1730-1750 | C=O stretch (ester) |

| ~1000-1300 | C-O stretch (ester) |

| ~2850-3000 | C-H stretch (alkane) |

Note: The broad N-H stretch is characteristic of hydrochloride salts of amines.

Mass Spectrometry

| m/z | Fragmentation (Tentative) |

| 144.102 | [M-HCl+H]⁺ (protonated free base) |

| 112.076 | Loss of methoxycarbonyl group |

| 84.081 | Piperidine ring fragment |

Note: The molecular ion of the HCl salt is typically not observed. The spectrum will show the fragmentation pattern of the free base.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for the characterization of (S)-Methyl piperidine-3-carboxylate HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of (S)-Methyl piperidine-3-carboxylate HCl in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.

-

Acquisition of ¹H NMR Spectrum:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid (S)-Methyl piperidine-3-carboxylate HCl powder directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI to generate protonated molecules of the free base.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an appropriate calibrant to ensure accurate mass measurement.

-

Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Synthesis and Characterization Workflow

The synthesis of (S)-Methyl piperidine-3-carboxylate HCl typically involves the esterification of (S)-nipecotic acid. The subsequent characterization is a critical step to confirm the identity and purity of the synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of (S)-Methyl piperidine-3-carboxylate HCl.

References

An In-depth Technical Guide to the Safety and Handling of (S)-Methyl piperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-Methyl piperidine-3-carboxylate hydrochloride (CAS No: 164323-84-6), a key chiral intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a chiral piperidine derivative.[1][2] Its hydrochloride salt form enhances its solubility. It is recognized as a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[3]

| Property | Value | Source |

| CAS Number | 164323-84-6 | [2][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5] |

| Molecular Weight | 179.64 g/mol | [5] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% | [2] |